molecular formula C11H15N5O5 B15179291 4H-Imidazo(4,5-c)pyridin-4-one, 5,6-diamino-1,5-dihydro-1-beta-D-ribofuranosyl- CAS No. 91713-22-3

4H-Imidazo(4,5-c)pyridin-4-one, 5,6-diamino-1,5-dihydro-1-beta-D-ribofuranosyl-

Cat. No.: B15179291
CAS No.: 91713-22-3
M. Wt: 297.27 g/mol
InChI Key: UTVYRLCIIIIABF-MGUDNFKCSA-N
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Preparation Methods

The synthesis of NSC 344512 involves specific reaction conditions and routes. While detailed synthetic routes are proprietary, general methods include the use of specific reagents and catalysts under controlled conditions. Industrial production methods often involve large-scale synthesis using optimized protocols to ensure high yield and purity .

Chemical Reactions Analysis

NSC 344512 undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoromethanesulfonic acid and BF3-H2O, which facilitate halogenation and other modifications . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of NSC 344512 involves its interaction with ion channels and synaptic-related genes. It influences the expression of genes coding for calcium and potassium voltage-gated channel subunits, as well as glutamatergic and GABAergic receptors . This modulation of ion influx and synaptic transmission is crucial for its effects on neuronal excitability and function.

Comparison with Similar Compounds

NSC 344512 can be compared with other compounds that influence ion channels and synaptic activity, such as:

NSC 344512 is unique due to its specific molecular structure and the precise pathways it influences, which distinguishes it from other similar compounds.

Properties

CAS No.

91713-22-3

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

5,6-diamino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-4-one

InChI

InChI=1S/C11H15N5O5/c12-6-1-4-7(10(20)16(6)13)14-3-15(4)11-9(19)8(18)5(2-17)21-11/h1,3,5,8-9,11,17-19H,2,12-13H2/t5-,8-,9-,11-/m1/s1

InChI Key

UTVYRLCIIIIABF-MGUDNFKCSA-N

Isomeric SMILES

C1=C(N(C(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)N

Canonical SMILES

C1=C(N(C(=O)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N)N

Origin of Product

United States

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